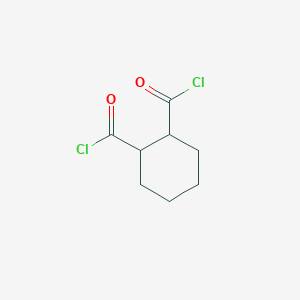

Cyclohexane-1,2-dicarbonyl dichloride

Vue d'ensemble

Description

Cyclohexane-1,2-dicarbonyl dichloride is an organic compound with the molecular formula C₈H₁₀Cl₂O₂. It is a derivative of cyclohexane, where two adjacent carbon atoms are bonded to carbonyl chloride groups. This compound is known for its reactivity and is used in various chemical synthesis processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Cyclohexane-1,2-dicarbonyl dichloride can be synthesized through the reaction of cyclohexane-1,2-dicarboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction typically occurs under reflux conditions, where the carboxylic acid groups are converted to acyl chloride groups, resulting in the formation of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities and obtain the desired product .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The dichloride reacts with nucleophiles (e.g., amines, alcohols, thiols) to form amides, esters, or thioesters. The reaction typically proceeds via a two-step mechanism:

-

Nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate.

-

Elimination of HCl , generating the substituted product.

Example Reactions:

| Nucleophile | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Ethanol | Cyclohexane-1,2-dicarboxylate ester | Pyridine, RT | 85% | |

| Aniline | 1,2-Diamide derivative | DCM, 0°C | 78% |

Hydrolysis

Controlled hydrolysis yields cyclohexane-1,2-dicarboxylic acid or its mono-acid chloride intermediates, depending on reaction conditions:

Aza-Prins Cyclization

The compound participates in stereoselective aza-Prins reactions with nitrogen-containing substrates. For example:

-

Reaction with 3-vinyl-1,2,3,4-tetrahydroquinoline (1 ) in the presence of HCl yields tricyclic benzazocines (3 ) with 2,4-trans stereoselectivity .

Representative Examples:

| Dicarbonyl Component | Product | Yield | Stereochemistry |

|---|---|---|---|

| 1,2-Cyclohexanedione (2d ) | Tricyclic benzazocine (3d ) | 20% | 2,4-trans |

| Acenaphthoquinone (2c ) | Polycyclic benzazocine (3c ) | 77% | 2,4-trans |

Deoxygenative Transformations

Under visible-light irradiation, the compound undergoes deoxygenative coupling with thiols or phosphines:

-

Mechanism : Energy transfer generates a biradical intermediate, followed by intramolecular SET (single-electron transfer) .

-

Application : Synthesizes sulfur- or phosphorus-containing heterocycles (e.g., dioxaphospholes) .

Stereoselective Reactions

The stereochemistry of the cyclohexane ring influences reaction outcomes:

-

Cis-dichloride reacts with chiral ketoesters to form diastereomeric mixtures, separable via chromatography .

-

Trans-dichloride exhibits lower reactivity due to steric hindrance .

Mechanistic Insights

-

Electrophilic Activation : The electron-withdrawing chlorine atoms enhance carbonyl electrophilicity, facilitating nucleophilic attack.

-

Energy Transfer : Visible-light excitation promotes radical intermediates in deoxygenative pathways .

Comparative Reactivity

| Compound | Functional Groups | Key Reactivity |

|---|---|---|

| Cyclohexane-1,2-dione | Two carbonyls | Less reactive; requires harsher conditions |

| 1,2-Cyclohexanedicarboxylic acid | Two carboxyls | Limited to acid-base reactions |

| Cyclohexane-1,2-dicarbonyl dichloride | Two acyl chlorides | High reactivity in substitutions and cyclizations |

Applications De Recherche Scientifique

Applications in Organic Synthesis

1. Intermediate in Synthesis:

Cyclohexane-1,2-dicarbonyl dichloride serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity allows it to participate in nucleophilic substitutions and electrophilic additions, making it useful for creating various derivatives.

2. Reactivity with Nucleophiles:

Research has demonstrated that this compound reacts readily with nucleophiles such as amines and alcohols. These reactions are pivotal for constructing more complex structures, including heterocycles that are of interest in pharmaceutical chemistry.

3. Visible-Light-Mediated Reactions:

Recent studies have highlighted the use of this compound in visible-light-mediated reactions for deoxygenative transformations. This approach allows for the construction of C–C, C–N, and C–S bonds under mild conditions, expanding its utility in synthetic organic chemistry .

Case Study 1: Anticancer Compounds

A study explored the modification of cyclohexane-1,3-dione (a related compound) to develop new anticancer agents. The derivatives synthesized from cyclohexane-1,3-dione exhibited significant cytotoxicity against various cancer cell lines. While this study did not directly involve this compound, it illustrates the potential for similar modifications to yield therapeutic compounds .

Case Study 2: Heterocyclic Compounds

The synthesis of heterocyclic compounds from cyclohexane derivatives has been extensively researched. This compound can be utilized to create fused thiophene and thiazole derivatives through cyclization reactions. These compounds have shown promising biological activities and may serve as leads for drug development .

Mécanisme D'action

The mechanism of action of cyclohexane-1,2-dicarbonyl dichloride involves its reactivity towards nucleophiles and its ability to form stable intermediates. The carbonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cyclohexane-1,4-dicarbonyl dichloride: Similar structure but with carbonyl chloride groups at the 1,4-positions.

Cyclohexane-1,2-dicarboxylic anhydride: An anhydride form of the dicarboxylic acid.

Phthaloyl chloride: An aromatic analog with similar reactivity.

Uniqueness

Cyclohexane-1,2-dicarbonyl dichloride is unique due to its specific positioning of carbonyl chloride groups, which imparts distinct reactivity and properties compared to its analogs. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry .

Propriétés

IUPAC Name |

cyclohexane-1,2-dicarbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Cl2O2/c9-7(11)5-3-1-2-4-6(5)8(10)12/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKZFIPRBWVEQBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30500563 | |

| Record name | Cyclohexane-1,2-dicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34684-19-0 | |

| Record name | Cyclohexane-1,2-dicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-cyclohexanedicarbonyl dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.